(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Overview
Description
®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or cyclization of amino alcohols.
Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions. Benzylation can be performed using benzyl halides in the presence of a base, while ethylation can be achieved using ethyl halides.
Formation of Dicarboxylate: The dicarboxylate functionality is introduced through esterification reactions using appropriate carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl or ethyl derivatives.
Scientific Research Applications
®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
- ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness
®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate
- Molecular Formula: C16H21NO4
- CAS Number: 310454-53-6
- Purity: 96% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to exhibit enzyme inhibition properties, which can alter metabolic pathways and influence cellular functions. Its specific interactions are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic enzymes .
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .
Receptor Binding
The compound's structural characteristics allow it to bind to various receptors, potentially influencing physiological responses. Studies on related compounds have demonstrated their effectiveness as receptor antagonists or agonists, suggesting that this compound may also exhibit similar properties .
Antimicrobial Activity
A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating a potential for developing new antimicrobial agents .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 12.5 |
Compound B | Escherichia coli | 10 |
This compound | Pending Further Testing | Pending |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound could play a role in developing treatments for neurodegenerative diseases .
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRONXOELMBCSE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582129 | |
Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435275-85-7 | |
Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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